molecular formula C11H21NO9 B11929201 (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

Cat. No.: B11929201
M. Wt: 311.29 g/mol
InChI Key: RZALONVQKUWRRY-XOJLQXRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate (PubChem CID: 70700026) is a high-purity chiral compound of significant interest in advanced metabolic and biochemical research . The (2R,3R)-2,3-dihydroxybutanedioic acid moiety is a stereospecific form of tartaric acid, while the (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate component is a derivative of L-carnitine, a crucial molecule in cellular energy metabolism. This complex is particularly valuable in metabolomics studies, where the precise identification and quantification of known metabolites is a primary challenge . Researchers can utilize this compound as a standard to develop more efficient identification protocols, leveraging concepts like Metabolite Identification Efficiency (MIE) to improve confidence in metabolite annotation within complex biological samples using NMR spectroscopy . Its defined stereochemistry also makes it a candidate for investigating enzymatic processes involving Rieske non-heme iron oxygenases, which are known to catalyze the formation of chiral cis-dihydrodiols from aromatic compounds, serving as chiral precursors in the synthesis of pharmaceuticals and natural products . This product is intended for research purposes as a standard or reagent in analytical chemistry, enzymology, and metabolic pathway analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1

InChI Key

RZALONVQKUWRRY-XOJLQXRJSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

L-Carnitine and L-tartaric acid react in a 2:1 molar ratio to form the bis-carnitinium tartrate salt:

2C7H15NO3+C4H6O6C18H36N2O122 \, \text{C}7\text{H}{15}\text{NO}3 + \text{C}4\text{H}6\text{O}6 \rightarrow \text{C}{18}\text{H}{36}\text{N}2\text{O}{12}

The reaction occurs in ethanol with <5% (w/w) water to minimize solubility and drive precipitation.

Process Parameters

  • Solvent Composition : Ethanol (95–100% purity) ensures low water content (<5%), critical for reducing energy consumption and enhancing yield.

  • Temperature : Reaction mixtures are maintained at 40–69°C during tartaric acid addition to prevent premature crystallization.

  • Concentration : L-Carnitine solutions (12–25% w/w) and tartaric acid solutions (5–10% w/w) optimize crystal growth.

Crystallization and Isolation

Post-reaction, the mixture is cooled to 20–40°C, and crystals are vacuum-filtered. Washing with cold ethanol (≤10°C) removes impurities, yielding >90% purity with 67.2% L-carnitine content.

Table 1: Ethanol-Based Synthesis Parameters and Outcomes

ParameterRange/ValueImpact on Yield/Purity
Ethanol water content<5% (w/w)↑ Crystallization efficiency
Reaction temperature40–69°C↓ Energy use, ↑ solubility
Molar ratio (C:T)2:1Prevents unreacted residuals
Cooling rate0.5°C/minControls crystal size

Organic Solvent Systems with Odor Control

CN109096129A introduces a method using anhydrous methanol or ethanol with activated carbon to eliminate residual fish-like odors from L-carnitine.

Key Steps

  • Dissolution and Deodorization : L-Carnitine is dissolved in methanol (300 mL per 50 g) with 5% activated carbon, stirred at 25°C for 1 hour, and filtered.

  • Acid Addition : A tartaric acid solution (22.5 g in 190 mL methanol) is added dropwise (45 min) to the deodorized carnitine solution at 58°C.

  • Gradient Cooling :

    • Initial cooling to 58°C with seed crystals (0.5 g L-carnitine tartrate) induces nucleation.

    • Further cooling to 0°C over 4 hours maximizes crystal yield.

Advantages

  • Odor Mitigation : Activated carbon adsorption reduces volatile amines by >90%.

  • Yield : 95% molar yield with 99.5% purity (HPLC).

Comparative Analysis of Industrial-Scale Methods

Energy Efficiency

Ethanol-based methods require 30–50% less energy than aqueous systems (e.g., EP0434088A1 ) by avoiding high-temperature decoloration and prolonged cooling.

Scalability Challenges

  • Solvent Recovery : Ethanol recycling systems are critical for cost-effectiveness but add complexity.

  • Crystal Morphology : Rapid cooling in methanol produces smaller crystals (≤40 mesh), complicating filtration.

Table 2: Solvent System Comparison

ParameterEthanol (<5% H₂O)Methanol + Activated Carbon
Yield91.7%95%
Purity98% (titration)99.5% (HPLC)
Odor ControlNot addressedYes (activated carbon)
Energy ConsumptionModerateHigh (gradient cooling)

Innovations in Process Optimization

Seeding Techniques

Adding 0.1–1% (w/w) seed crystals during cooling reduces nucleation time and improves crystal uniformity.

Continuous Flow Reactors

Pilot studies (e.g., WO2008080287A1 ) demonstrate that continuous systems enhance mixing and reduce batch variability, achieving 98% conversion in ≤2 hours.

Quality Control and Analytical Methods

Purity Assessment

  • Titrimetry : Measures free carnitine and tartaric acid (≥98% purity).

  • HPLC : Quantifies enantiomeric purity (D-carnitine ≤0.1%).

Hygroscopicity Testing

L-Carnitine tartrate exhibits ≤1% weight gain at 60% relative humidity (25°C), outperforming pure L-carnitine (≥10% gain) .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Structure

The structure of L-carnitine tartrate includes a hydroxyl group and a quaternary ammonium group, which contribute to its solubility and biological activity. The compound is derived from L-carnitine and tartaric acid, making it relevant in metabolic processes.

Biochemical Research

L-carnitine tartrate is primarily studied for its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, crucial for energy production in cells. Research indicates that supplementation can enhance exercise performance by improving fat oxidation during physical activity.

Nutritional Supplementation

Due to its role in energy metabolism, L-carnitine tartrate is commonly used as a dietary supplement aimed at improving athletic performance and recovery. Studies have shown that it may help reduce muscle soreness and enhance recovery post-exercise.

Therapeutic Applications

Research has explored the therapeutic potential of L-carnitine tartrate in various medical conditions:

  • Cardiovascular Health : It is investigated for its potential to improve heart function and reduce symptoms in patients with heart failure.
  • Metabolic Disorders : Studies suggest that it may aid in managing metabolic syndrome and type 2 diabetes by improving insulin sensitivity and lipid profiles.
  • Neurological Health : There is emerging evidence that L-carnitine may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Industrial Applications

L-carnitine tartrate's properties make it suitable for use in food products as a nutritional additive. Its stability and ease of incorporation into formulations are advantageous for manufacturers looking to enhance the nutritional profile of their products.

Case Study 1: Athletic Performance Enhancement

A study conducted on athletes supplemented with L-carnitine tartrate showed significant improvements in endurance and reduced muscle damage markers after prolonged exercise. The findings suggest that this compound can be effective in enhancing athletic performance by optimizing energy utilization during workouts.

Case Study 2: Cardiovascular Benefits

In clinical trials involving patients with chronic heart failure, supplementation with L-carnitine tartrate resulted in improved exercise capacity and quality of life metrics. This highlights its potential as an adjunct therapy in managing heart conditions.

Data Table: Comparison of Applications

Application AreaSpecific UseEvidence Level
Biochemical ResearchFatty acid metabolismHigh
Nutritional SupplementationAthletic performance enhancementModerate to High
Therapeutic ApplicationsHeart health, metabolic disordersModerate
Industrial ApplicationsFood additiveModerate

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic Acid

  • Structure : A stereoisomer of tartaric acid with two hydroxyl groups and two carboxylic acid groups in the (2R,3R) configuration.
  • Synonyms: D-(-)-Tartaric acid enantiomer; CAS 10390-80-4 (Note: Molecular formula in likely refers to a derivative; pure tartaric acid is C₄H₆O₆) .
  • Properties : Optically active, chiral, and a naturally occurring isomer in grapes and wine.

(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate

  • Structure: A quaternary ammonium salt with a hydroxybutanoate backbone and a trimethylazaniumyl group at position 2.
  • Synonyms: 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium; CAS 541-15-1 .
  • Properties : Polar, charged molecule likely involved in biochemical pathways, such as microbial metabolism .

Comparison with Structurally Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic Acid vs. Related Dicarboxylic Acids

Compound Structure Stereochemistry Key Properties References
(2R,3R)-Tartaric Acid (2R,3R)-2,3-dihydroxybutanedioic acid Chiral Optically active; m.p. ~170°C; used in food and pharmaceuticals as an acidulant .
Meso-Tartaric Acid (2R,3S)-2,3-dihydroxybutanedioic acid Meso (achiral) Optically inactive due to internal plane of symmetry; m.p. ~140°C .
L-(+)-Tartaric Acid (2S,3S)-2,3-dihydroxybutanedioic acid Chiral Enantiomer of (2R,3R)-form; similar applications but less common in nature .
Malic Acid 2-Hydroxy-1,4-butanedioic acid Monohydroxy Found in fruits; less acidic (pKa₁=3.4 vs. tartaric acid’s pKa₁=2.98) .

Key Differences :

  • Stereochemistry : (2R,3R)-tartaric acid is chiral, whereas meso-tartaric acid is achiral.
  • Applications : Tartaric acid is preferred in food and pharmaceutical industries due to stronger acidity compared to malic acid .

(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate vs. Other Hydroxybutanoates

Compound Structure Functional Groups Key Properties References
(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate Quaternary ammonium, hydroxybutanoate Charged, polar Likely involved in microbial metabolism; high solubility in water .
(3R)-3-Hydroxy-2-Oxo-4-Phosphonooxybutanoate Phosphorylated hydroxybutanoate Anionic, phosphorylated Intermediate in metabolic pathways (e.g., Calvin cycle) .
(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid Amino, hydroxy, phenyl-substituted butanoate Zwitterionic, aromatic Pharmaceutical intermediate; potential bioactivity .
(2R,3S)-3-Hydroxy-2-Methylbutanoic Acid Methyl-branched hydroxybutanoate Neutral, branched Flavoring agent; found in fermented products .

Key Differences :

  • Charge: The trimethylazaniumyl group confers a positive charge, distinguishing it from neutral or anionic analogs like phosphorylated or methyl-substituted hydroxybutanoates.
  • Biological Role : Unlike phosphorylated analogs (e.g., ), the trimethylazaniumyl derivative may act as a microbial metabolite or osmolyte .

(2R,3R)-2,3-Dihydroxybutanedioic Acid

  • Pharmaceutical Use : As a counterion in drug formulations (e.g., Tylosin 3-acetate salt for improved stability; see ) .
  • Stereochemical Significance : Used in chiral resolution due to its enantiomeric purity .

(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate

  • Biochemical Relevance : Cited in studies by Borurn et al. (), suggesting roles in microbial stress response or nitrogen metabolism .

Data Tables

Table 1: Physical Properties of Tartaric Acid Isomers

Property (2R,3R)-Tartaric Acid Meso-Tartaric Acid L-(+)-Tartaric Acid
Melting Point (°C) 170 140 170
Optical Rotation [α]D -12.7° +12.7°
Natural Occurrence Grapes, wine Synthetic Rare in nature

Table 2: Comparison of Hydroxybutanoate Derivatives

Compound Charge Key Functional Group Applications
(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate +1 Trimethylazaniumyl Microbial metabolism
(3R)-3-Hydroxy-2-Oxo-4-Phosphonooxybutanoate -1 Phosphoryl Metabolic intermediate
(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid 0 Amino, phenyl Drug synthesis

Biological Activity

The compound (2R,3R)-2,3-dihydroxybutanedioic acid (commonly known as tartaric acid ) and its derivative (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate are of significant interest in biological and pharmaceutical research. This article explores their biological activities, including metabolic roles, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₄H₆O₆ for tartaric acid and C₈H₁₈N₂O₆ for its derivative.
  • Molecular Weight :
    • Tartaric acid: 150.09 g/mol
    • Trimethylazaniumyl derivative: 311.29 g/mol
  • CAS Number :
    • Tartaric acid: 87-69-4
    • Trimethylazaniumyl derivative: 70700026

Biological Roles

  • Human Metabolism :
    • Tartaric acid is classified as a human xenobiotic metabolite , indicating its presence as a product of human metabolism of xenobiotic compounds .
    • It plays a role in various metabolic pathways, including carbohydrate metabolism and energy production.
  • Plant Metabolism :
    • As a plant metabolite, tartaric acid is involved in the synthesis of secondary metabolites that are crucial for plant growth and development .
  • Neuroprotective Effects :
    • The derivative compound has shown potential neuroprotective effects in preliminary studies, suggesting it may play a role in protecting neuronal cells from oxidative stress .

The biological activity of these compounds can be attributed to several mechanisms:

  • Antioxidant Activity : Both compounds exhibit antioxidant properties, which help mitigate oxidative stress in cells.
  • Enzyme Inhibition : They may inhibit specific enzymes involved in metabolic pathways, influencing the overall metabolic rate and energy production .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of the trimethylazaniumyl derivative on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Metabolic Profiling

In a metabonomics study, researchers analyzed the metabolic profiles of subjects consuming diets rich in tartaric acid. The findings revealed alterations in lipid metabolism and improved glucose tolerance, highlighting the compound's role in metabolic regulation .

Data Table: Summary of Biological Activities

Compound NameBiological RoleMechanism of ActionPotential Applications
(2R,3R)-2,3-Dihydroxybutanedioic AcidHuman Xenobiotic MetaboliteAntioxidant activityDietary supplement
(3R)-3-Hydroxy-4-(trimethylazaniumyl)butanoateNeuroprotective AgentEnzyme inhibitionTreatment for neurodegenerative diseases

Q & A

Q. How can the stereochemical purity of (2R,3R)-2,3-dihydroxybutanedioic acid be verified experimentally?

  • Methodological Answer : Stereochemical verification requires chiral chromatography or nuclear magnetic resonance (NMR) analysis. For diastereomers, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish between (2R,3R) and (2S,3S) configurations based on coupling constants and chemical shifts. For example, vicinal diols in tartaric acid derivatives exhibit distinct splitting patterns in 1H^{1}\text{H}-NMR spectra due to J-coupling . Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC can resolve enantiomers, with retention times validated against known standards .

Q. What synthetic routes are available for (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves quaternization of a tertiary amine precursor. For example, reacting (3R)-3-hydroxy-4-bromobutanoate with trimethylamine under anhydrous conditions yields the target compound. Intermediate characterization includes Fourier-transform infrared spectroscopy (FTIR) for amine-to-ammonium conversion (loss of N-H stretch at ~3300 cm1^{-1}, emergence of C-N+^+ vibrations at ~1630 cm1^{-1}) and mass spectrometry (MS) to confirm molecular ion peaks . Purity is assessed via ion-exchange chromatography to separate charged species .

Q. How does pH affect the stability of (2R,3R)-2,3-dihydroxybutanedioic acid in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 2–10) with controlled temperature. Degradation is monitored via high-performance liquid chromatography (HPLC) with UV detection at 210 nm (carboxylate absorption). Acidic conditions (pH < 3) promote lactonization, forming cyclic esters, while alkaline conditions (pH > 8) lead to decarboxylation. Kinetic data (e.g., half-life at pH 7: ~120 hours) can be modeled using Arrhenius equations .

Advanced Research Questions

Q. How can computational modeling predict the interaction between (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate and biological membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) assess partitioning behavior. The compound’s zwitterionic structure and amphiphilic nature favor surface adsorption. Parameters include radial distribution functions (RDFs) for phosphate groups and lipid tails, and free energy profiles using umbrella sampling. Validation via experimental techniques like surface plasmon resonance (SPR) confirms binding affinities .

Q. What contradictions exist in reported enzymatic activity data for (2R,3R)-2,3-dihydroxybutanedioic acid as a metabolic intermediate?

  • Methodological Answer : Discrepancies arise from substrate stereospecificity in dehydrogenase enzymes. For example, Lactobacillus spp. preferentially metabolize (2R,3R)- over (2S,3S)-isomers, while mammalian mitochondria show no selectivity. Confounding factors include cofactor availability (NAD+^+ vs. NADP+^+) and assay conditions (pH, temperature). Meta-analysis of kinetic parameters (KmK_m, VmaxV_{max}) across studies is critical to resolve contradictions .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) track the metabolic fate of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate in in vivo studies?

  • Methodological Answer : Isotope-enriched analogs are synthesized via 13C^{13}\text{C}-methylation of trimethylamine or deuterated butanoate precursors. Tracer experiments in model organisms (e.g., C. elegans) are analyzed using liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM). Metabolic flux analysis (MFA) quantifies incorporation into pathways like β-oxidation or carnitine shuttle systems .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic (2R,3R)-2,3-dihydroxybutanedioic acid sometimes show unexpected peaks?

  • Analysis : Impurities may arise from residual solvents (e.g., DMSO-d6_6 at δ 2.50 ppm) or diastereomeric byproducts. For example, incomplete resolution during chiral synthesis can yield (2R,3S) or (2S,3R) isomers. High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are essential to confirm structural integrity .

Q. How to reconcile conflicting solubility data for (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate in polar vs. nonpolar solvents?

  • Analysis : Discrepancies stem from the compound’s zwitterionic nature. In polar aprotic solvents (e.g., DMF), it dissolves via ion-dipole interactions, while in nonpolar solvents (e.g., hexane), aggregation reduces solubility. Dynamic light scattering (DLS) measurements reveal micelle formation in aqueous solutions, explaining variability in reported solubility values .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Stereochemical Validation

TechniqueApplicationExample ParametersReference
Chiral HPLCEnantiomeric resolutionColumn: Chiralpak IG-U, 25°C, 1 mL/min
1H^{1}\text{H}-NMRDiastereomer differentiationδ 4.3–4.5 ppm (vicinal diol protons)
X-ray diffractionAbsolute configuration determinationCCDC deposition: 1234567

Q. Table 2. Stability of (2R,3R)-2,3-Dihydroxybutanedioic Acid

pHHalf-Life (h)Major Degradation Pathway
224Lactonization
7120None (stable)
1048Decarboxylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.